chemical structure and molecular weight of 2-(4-fluoro-3-methylphenoxy)acetic acid
chemical structure and molecular weight of 2-(4-fluoro-3-methylphenoxy)acetic acid
The following technical guide provides an in-depth analysis of 2-(4-fluoro-3-methylphenoxy)acetic acid , a fluorinated phenylacetic acid derivative utilized as a strategic building block in medicinal chemistry and agrochemical development.
Executive Summary
2-(4-fluoro-3-methylphenoxy)acetic acid (CAS 4456-56-8 ) is a substituted phenoxyacetic acid characterized by a 1,2,4-trisubstituted benzene ring. It serves as a critical intermediate in the synthesis of CRTH2 antagonists , PPAR agonists , and auxin-mimic herbicides . The presence of the fluorine atom at the para-position enhances metabolic stability by blocking oxidative metabolism (CYP450), while the meta-methyl group modulates lipophilicity and steric fit within protein binding pockets.
This guide details its chemical identity, validated synthetic routes, physicochemical properties, and analytical characterization protocols.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Nomenclature and Identification
| Parameter | Detail |
| IUPAC Name | 2-(4-Fluoro-3-methylphenoxy)acetic acid |
| CAS Registry Number | 4456-56-8 |
| Molecular Formula | C₉H₉FO₃ |
| Molecular Weight | 184.16 g/mol |
| SMILES | CC1=C(C=CC(=C1)OCC(=O)O)F |
| InChI Key | VZDGZGNZGMJNPR-UHFFFAOYSA-N |
Physicochemical Specifications
-
Appearance: White to off-white crystalline solid.
-
Solubility:
-
pKa (Predicted): ~3.5 – 3.8 (Carboxylic acid moiety).
-
LogP (Predicted): ~1.95 (Moderate lipophilicity, suitable for oral bioavailability).
-
Melting Point: Typically 130–145 °C (Based on structural analogs; specific experimental value varies by polymorph/purity).
Synthetic Methodology
The industrial and laboratory-scale synthesis follows a standard Williamson Ether Synthesis protocol. This route is preferred for its high yield and operational simplicity.
Reaction Pathway
The synthesis involves the O-alkylation of 4-fluoro-3-methylphenol with an
Figure 1: Synthetic pathway via Williamson Ether Synthesis.[3]
Detailed Experimental Protocol
Step 1: O-Alkylation
-
Charge: Dissolve 4-fluoro-3-methylphenol (1.0 eq) in anhydrous acetone or DMF.
-
Base Addition: Add Potassium Carbonate (
, 2.0 eq). Stir for 30 minutes to generate the phenoxide anion. -
Alkylation: Dropwise add Ethyl Bromoacetate (1.1 eq).
-
Reaction: Reflux at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[3][4]
-
Workup: Filter off inorganic salts. Concentrate the filtrate. The residue (ester intermediate) can be used directly or purified via silica gel chromatography.
Step 2: Hydrolysis (Saponification)
-
Dissolution: Dissolve the crude ester in a mixture of THF/MeOH (1:1).
-
Base Hydrolysis: Add 2M aqueous NaOH (3.0 eq). Stir at room temperature for 2–4 hours.
-
Acidification: Evaporate organic solvents. Dilute with water and cool to 0°C. Acidify to pH 1–2 using 1M HCl.
-
Isolation: The product will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.
Analytical Characterization
To ensure scientific integrity, the identity of the compound must be validated using a multi-modal approach.
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz, DMSO-
):- 12.90 (s, 1H, -COOH ): Broad singlet, exchangeable.
- 6.80 – 7.10 (m, 3H, Ar-H ): Aromatic region showing the 1,2,4-substitution pattern.
-
4.65 (s, 2H, -O-CH
-COOH): Distinct singlet, characteristic of phenoxyacetic acids. -
2.21 (s, 3H, Ar-CH
): Methyl group singlet.
-
NMR:
- -115 to -125 ppm (s, 1F): Single peak confirming the presence of the fluorine atom on the aromatic ring.
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).
-
Theoretical Mass:
= 183.16 Da. -
Observed Mass: Look for base peak at m/z ~183.1.
Analytical Decision Tree
The following workflow ensures rigorous quality control during production or research synthesis.
Figure 2: Quality Control Decision Tree for compound validation.
Applications & Biological Relevance
Drug Discovery
-
PPAR Agonists: Phenoxyacetic acid derivatives are classic scaffolds for Peroxisome Proliferator-Activated Receptors (PPARs), used in treating dyslipidemia and metabolic syndrome. The 4-fluoro group improves metabolic half-life.
-
CRTH2 Antagonists: This moiety is often found in antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), relevant for asthma and allergic rhinitis treatments.
-
COX Inhibition: Substituted phenoxyacetic acids can exhibit selectivity for COX-2 enzymes, acting as non-steroidal anti-inflammatory drugs (NSAIDs).
Agrochemicals
-
Auxin Mimics: Structurally similar to 2,4-D and MCPA, this compound can act as a synthetic auxin, disrupting plant growth regulation. The methyl and fluoro substitutions alter the selectivity profile compared to chlorinated analogs.
Safety & Handling
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid dust inhalation.
-
Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.
References
-
PubChem Compound Summary. 2-(4-Fluoro-3-methylphenoxy)acetic acid. National Center for Biotechnology Information. Available at: [Link][5]
-
European Journal of Chemistry. Synthesis, crystal structure elucidation... of 2-(4-fluorophenoxy) acetic acid. (2021). Available at: [Link]
